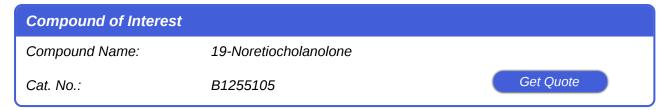


# Purchasing 19-Noretiocholanolone Analytical Standards: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and use of **19-Noretiocholanolone** analytical standards. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and analysis of this significant metabolite of nandrolone.

## Sourcing and Procurement of Analytical Standards

The reliability of any analytical measurement fundamentally depends on the quality of the reference standard. For **19-Noretiocholanolone**, it is crucial to source high-purity, certified analytical standards from reputable suppliers.

Table 1: Recommended Suppliers for 19-Noretiocholanolone Analytical Standards



Supplier	Product Name	Catalog Number	Purity	Available Quantities
Cayman Chemical	19- Noretiocholanolo ne	22684	≥98%	5 mg, 10 mg, 25 mg
LGC Standards	19- Noretiocholanolo ne	TRC-N675200	Not specified	1 mg, 10 mg, 50 mg, 100 mg
MedChemExpres s	19- Noretiocholanolo ne	HY-113269	Not specified	5 mg, 10 mg, 25 mg, 50 mg, 100 mg

It is imperative to obtain a Certificate of Analysis (CoA) for each purchased standard. The CoA provides critical information regarding the identity, purity, and concentration of the material, which is essential for method validation and ensuring the accuracy of quantitative results.

## **Analytical Methodologies**

The two primary analytical techniques for the quantification of **19-Noretiocholanolone** in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a well-established and robust method for the analysis of steroids, including **19-Noretiocholanolone**.[1][2] This technique typically requires derivatization to increase the volatility of the analyte.

This protocol is adapted from established methods for the analysis of nandrolone metabolites in urine.[3]

- 1. Sample Preparation and Hydrolysis:
- To 2 mL of urine, add an appropriate internal standard (e.g., d3-19-Norandrosterone).
- Add 1 mL of phosphate buffer (pH 7.0).



- Add 50 μL of β-glucuronidase from E. coli.
- Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.

#### 2. Extraction:

- Adjust the pH of the hydrolyzed sample to >9 with potassium carbonate buffer.
- Perform liquid-liquid extraction with 5 mL of n-pentane.
- Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

#### 3. Derivatization:

- To the dried extract, add 100 μL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:5 v/w/w).
- Cap the vial and heat at 60°C for 30 minutes.

#### 4. GC-MS Analysis:

- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 180°C, hold for 1 minute.
- Ramp 1: 3°C/minute to 235°C.
- Ramp 2: 30°C/minute to 310°C, hold for 3 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (for TMS-derivatized 19-Noretiocholanolone): m/z 420 (molecular ion), 405, and 315.[3]

#### Table 2: GC-MS Method Validation Data for 19-Noretiocholanolone



Parameter	Value	Reference
Linearity Range	0.5 - 400 ng/mL	[3]
Limit of Quantification (LOQ)	2 ng/mL	[1]
Recovery	88.2% at 50 ng/mL	[3]

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of direct analysis of conjugated metabolites without the need for derivatization, simplifying sample preparation.[4][5]

This protocol is a synthesized methodology based on established principles for steroid analysis by LC-MS/MS.[4][6][7]

#### 1. Sample Preparation:

- To 1 mL of urine, add an appropriate internal standard (e.g., d5-19-Noretiocholanolone).
- For the analysis of conjugated metabolites, dilute the sample with the initial mobile phase.
- For the analysis of the free form, perform a solid-phase extraction (SPE) using a C18 cartridge.

#### 2. LC-MS/MS Analysis:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[8]
- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm) or equivalent.[7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 30% B
- 1-8 min: 30-95% B
- 8-9 min: 95% B
- 9.1-12 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: LC-MS/MS Method Validation Data for 19-Noretiocholanolone

Parameter	Value	Reference
Limit of Quantification (LOQ)	<1 ng/mL	[4]
Coefficient of Variation (CV%)	<16.4%	[4]

Table 4: Comparison of GC-MS and LC-MS/MS for 19-Noretiocholanolone Analysis

Feature	GC-MS	LC-MS/MS
Sample Preparation	Requires hydrolysis and derivatization.	Can directly analyze conjugates, simplifying preparation.[4][5]
Analysis Time	Typically longer run times due to the chromatographic separation.	Generally faster analysis times.[9]
Sensitivity	High sensitivity, with LOQs in the low ng/mL range.[1]	Very high sensitivity, with LOQs often below 1 ng/mL.[4]
Specificity	High specificity through characteristic fragmentation patterns.	High specificity from precursor-to-product ion transitions.
Throughput	Lower throughput due to more extensive sample preparation.	Higher throughput is achievable.

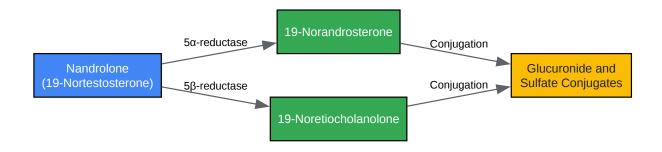
## **Metabolic Pathway and Mechanism of Action**

**19-Noretiocholanolone** is a primary urinary metabolite of the anabolic androgenic steroid nandrolone (19-nortestosterone).[10] Understanding its formation and biological activity is crucial for interpreting analytical results.



### Nandrolone Metabolism

Nandrolone undergoes extensive metabolism in the body, primarily in the liver. The major metabolic reactions involve reduction of the A-ring and the 17-keto group, followed by conjugation with glucuronic acid or sulfate for excretion. **19-Noretiocholanolone** is formed through the action of  $5\beta$ -reductase.



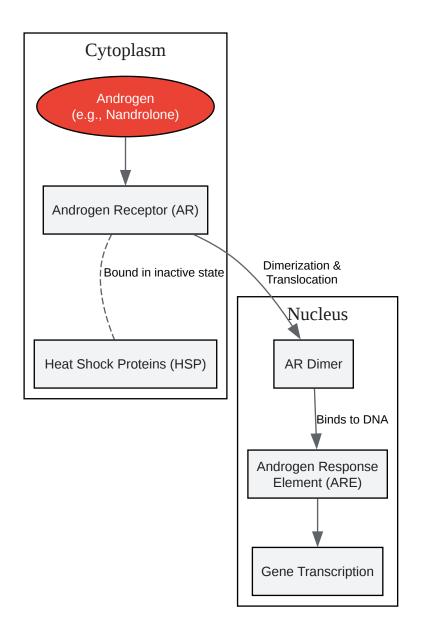
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Metabolic pathway of Nandrolone to its major metabolites.

## **Mechanism of Action: Androgen Receptor Signaling**

As a metabolite of an androgenic steroid, the biological effects of any residual active forms of nandrolone metabolites are mediated through the androgen receptor (AR). The AR is a ligand-activated nuclear transcription factor.





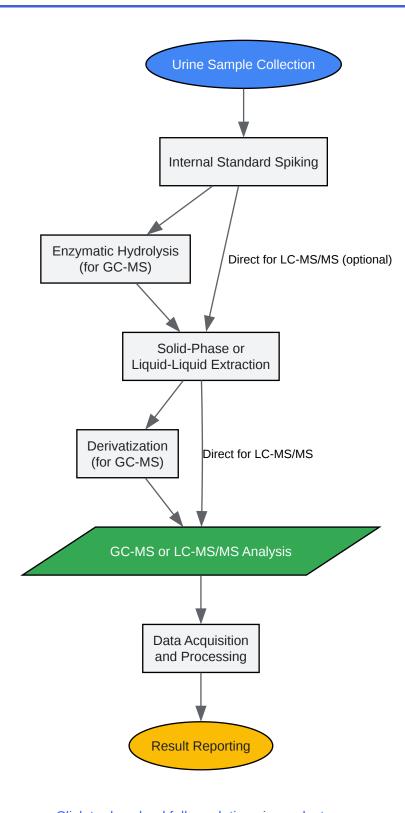
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Simplified androgen receptor signaling pathway.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the analysis of **19-Noretiocholanolone** from urine samples.





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General experimental workflow for 19-Noretiocholanolone analysis.



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